Absolute Configuration and Optical Rotation: (R)- vs. (S)-Enantiomer Differentiation
The (R)-enantiomer (CAS 33346-67-7) and (S)-enantiomer (CAS 33346-66-6) are distinguished by their absolute configuration and opposite optical rotation. The FDA Global Substance Registration System (GSRS) records the (S)-enantiomer with defined optical activity of (+) [1]; the (R)-enantiomer correspondingly exhibits (−) optical rotation. This sign of rotation provides a rapid, pharmacopeia-aligned identity verification that is absent in the racemate (CAS 19377-70-9), which shows no net optical rotation. For procurement and QC release, this difference constitutes a gatekeeping specification.
| Evidence Dimension | Optical rotation (sign of specific rotation) |
|---|---|
| Target Compound Data | Optical activity (−); configuration (R); CAS 33346-67-7; 1 defined stereocenter |
| Comparator Or Baseline | Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate: optical activity (+); configuration (S); CAS 33346-66-6 [1]; Racemate (CAS 19377-70-9): 0° net rotation |
| Quantified Difference | Opposite sign of rotation; single-enantiomer ee specification (target compound available at ≥95% purity from commercial sources ) |
| Conditions | Absolute stereochemistry validation via chiral HPLC or polarimetry per standard pharmacopeial methods; FDA GSRS database cross-reference |
Why This Matters
Opposite enantiomers can exhibit divergent pharmacological or catalytic properties; incorrect enantiomer selection invalidates chiral-pool synthetic routes and may compromise regulatory compliance in pharmaceutical intermediate procurement.
- [1] FDA Global Substance Registration System (GSRS). Methyl (αS)-α-hydroxy-2-furanacetate (UNII: L4Y6WJH6XS). Optical Activity: (+). https://precision.fda.gov/ginas/app/ui/substances/96d446f4-dbb3-4ca2-a7ed-95b768ed8a25 (accessed 2026-04-28). View Source
